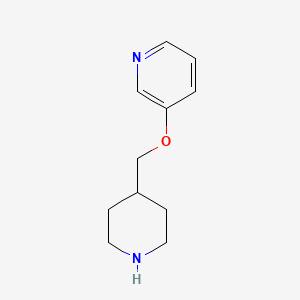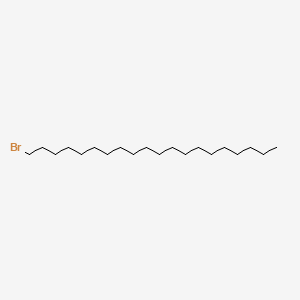
1-Bromoeicosane
説明
1-Bromoeicosane (1-BE) is a saturated hydrocarbon molecule with the chemical formula C20H42Br. It is a colorless, relatively volatile liquid with a boiling point of approximately 250°C. It is a member of the alkane family, and is an excellent solvent for many organic compounds. 1-BE has been used in a variety of applications, including synthesis of pharmaceuticals, and as a fuel additive. It is also used in laboratory experiments for the study of biochemical and physiological processes.
科学的研究の応用
Self-Assembly on Graphite Interfaces
Research conducted by Florio et al. (2009) and Ilan et al. (2009) explored the self-assembly of 1-Bromoeicosane (BrC20H41) on graphite interfaces. They discovered that at the vacuum−graphite and liquid−graphite interfaces, this compound forms a lamellar assembly structure. This structure undergoes changes in orientation and molecular spacing depending on the environment, with variations observed under vacuum conditions and in different solvents. These findings are significant in understanding the molecular interactions and structural properties of this compound in different settings (Florio et al., 2009); (Ilan et al., 2009).
Density and Viscosity Studies
Begum et al. (1995) measured the density and viscosity of various 1-bromoalkanes, including this compound. They found that molar volumes follow an additive rule and calculated thermal expansivities from the density data. The viscosity variation as a function of chain length and temperature offers insights into the thermodynamic properties of these compounds, which is crucial for applications in fields like materials science and chemical engineering (Begum et al., 1995).
Thermo-Physical Properties in Liquid Mixtures
A study by Ramesh et al. (2015) investigated the thermo-physical properties of binary liquid mixtures involving this compound. They examined viscosities and densities of these mixtures, revealing insights into the molecular interactions and mixing behavior of such mixtures. Understanding these properties is crucial for designing and optimizing industrial processes involving these substances (Ramesh et al., 2015).
Phase Transition of Primary Bromides
Research by Nakamura and Watanabe (1978) studied the phase transition behaviors of primary bromides, including this compound. They used X-ray powder diffraction to analyze the crystal structures and phase transition mechanisms. This research contributes to a deeper understanding of the solid-state behavior of such compounds, which is important in materials science and crystallography (Nakamura & Watanabe, 1978).
将来の方向性
作用機序
Target of Action
1-Bromoeicosane is a long-chain alkyl bromide with the molecular formula C20H41Br
Mode of Action
This can lead to modifications of these molecules and potentially alter their function .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve enzymatic processes, potentially including oxidative reactions .
Result of Action
Potential effects could include disruption of lipid membranes, alteration of protein function through covalent modification, and potential cytotoxic effects due to these disruptions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, solvent effects have been observed on the self-assembly of this compound on graphite . This suggests that the physical environment can influence the behavior of this compound, potentially affecting its interaction with biological targets and its overall efficacy and stability.
生化学分析
Biochemical Properties
1-Bromoeicosane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, this compound can be involved in halogenation reactions where it interacts with halogenase enzymes. These interactions are crucial for the synthesis of complex organic molecules. Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes. For example, this compound may alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also affect gene expression by binding to transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s stability and long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, this compound can cause significant changes, including toxic or adverse effects. For example, high doses of this compound can lead to cellular stress, apoptosis, or necrosis. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound. This metabolism can lead to the formation of reactive intermediates, which can further interact with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. For example, this compound can be transported by lipid transport proteins, which help distribute the compound within lipid bilayers. This transport and distribution are essential for understanding the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be targeted to particular organelles, such as the endoplasmic reticulum or mitochondria, through specific targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in various biochemical processes and its overall impact on cellular function .
特性
IUPAC Name |
1-bromoicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASMUMJSKOHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063390 | |
| Record name | 1-Bromoeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromoeicosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19331 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4276-49-7 | |
| Record name | 1-Bromoeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOEICOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eicosane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromoeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-bromoeicosane influence its self-assembly on graphite?
A1: this compound forms ordered monolayers on graphite surfaces, driven by a combination of van der Waals interactions between the alkyl chains and halogen-halogen interactions. Scanning Tunneling Microscopy (STM) reveals two predominant arrangements:
- Vacuum conditions: Molecules arrange in a lamellar structure with a 66 ± 3° angle between the lamella direction and the molecular backbone, with bromine groups primarily in a head-to-head orientation. []
- Liquid-graphite interface: The presence of a solvent influences the self-assembly, resulting in a near-rectangular array with bromine groups still in a head-to-head orientation. The specific solvent used affects the lamella-backbone angle (ranging from 81 ± 3° to 90 ± 2°) and intermolecular spacing. []
Q2: Can computational methods provide insights into the self-assembly of this compound?
A: Yes, molecular dynamics simulations have been successfully employed to study the phase behavior of this compound on graphite. These simulations revealed a phase transition from the 90° to the 60° lamella-backbone angle structure under vacuum conditions. [] This demonstrates the utility of computational methods in not only predicting stable structures but also in providing information about dynamic processes occurring at the molecular level.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




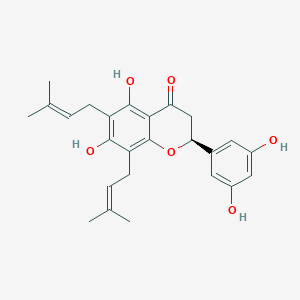

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
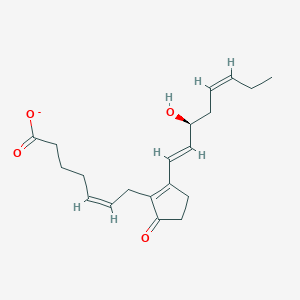
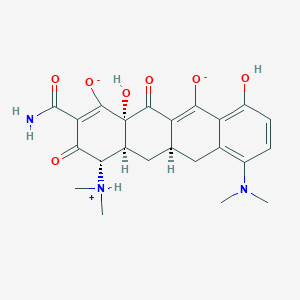
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
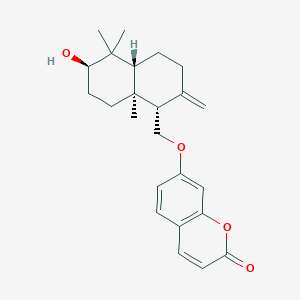
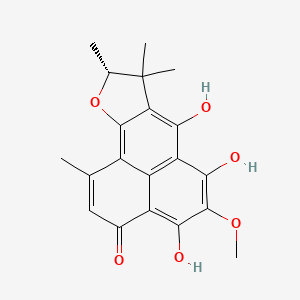
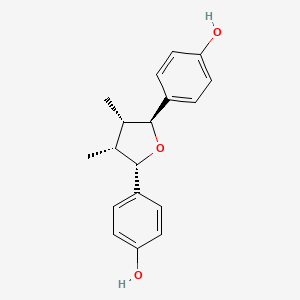
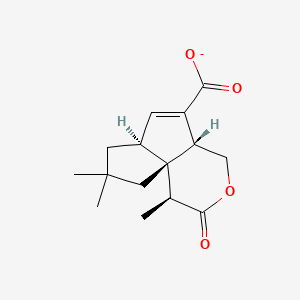

![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
